2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3S/c1-12(26)23-6-8-24(9-7-23)19(28)18(27)21-17-15-10-29-11-16(15)22-25(17)14-4-2-13(20)3-5-14/h2-5H,6-11H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVWAGSGCVDOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This is typically achieved through a substitution reaction using a chlorinated aromatic compound.
Attachment of the piperazine ring: This step involves the reaction of the intermediate with piperazine, followed by acetylation to introduce the acetyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Functional Groups :
- Thienopyrazole: A bicyclic heteroaromatic system with sulfur and nitrogen atoms, likely influencing electronic properties and binding interactions.
- 4-Chlorophenyl : Enhances lipophilicity and may modulate target affinity.
- Acetylpiperazine : Improves solubility and introduces conformational flexibility for receptor interactions .
Comparison with Structurally Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
Structure : Benzothiazole core linked to a 4-methylpiperazine acetamide.
Key Differences :
- Core Heterocycle: Benzothiazole (aromatic sulfur and nitrogen) vs. thienopyrazole (sulfur-rich bicyclic system).
- Substituents : 4-Methylpiperazine (less polar) vs. 4-acetylpiperazine (higher polarity due to acetyl group).
Research Findings : - The acetyl group in the target compound may enhance solubility and metabolic stability compared to BZ-IV .
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Structure : Dihydro-pyrazole core with dichlorophenyl and acetamide groups.
Key Differences :
- Substituents : Dual chlorine atoms on phenyl (higher lipophilicity) vs. single 4-chlorophenyl in the target compound.
- Core Flexibility: Non-aromatic dihydro-pyrazole vs. rigid thienopyrazole. Research Findings:
- X-ray crystallography revealed planar amide groups forming dimers via N–H⋯O hydrogen bonds, critical for crystal packing and solubility .
- The dichlorophenyl group may improve membrane permeability but reduce aqueous solubility compared to the target compound’s 4-chlorophenyl .
N-(4-Phenoxyphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
Structure: Phenoxyphenyl group linked to a pyridinylpiperazine acetamide. Key Differences:
- Aromatic Systems: Phenoxyphenyl (electron-rich) vs. thienopyrazole (electron-deficient).
- Piperazine Substitution : Pyridinylpiperazine (basic nitrogen) vs. acetylpiperazine (neutral acetyl group).
Research Findings : - Pyridinylpiperazine derivatives often exhibit CNS activity due to blood-brain barrier penetration. The acetylpiperazine in the target compound may limit CNS off-target effects .
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
Structure : Oxadiazole-thioether linked to 4-chlorophenylpyrimidine and 4-nitrophenylacetamide.
Key Differences :
- Heterocycles: Oxadiazole and pyrimidine vs. thienopyrazole.
- Substituents : Nitrophenyl (strong electron-withdrawing) vs. acetylpiperazine (electron-neutral).
Research Findings : - Nitrophenyl groups enhance oxidative stability but may increase toxicity. The acetylpiperazine in the target compound offers a safer metabolic profile .
Structural and Pharmacokinetic Comparison Table
Biological Activity
The compound 2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide (CAS Number: 946209-33-2) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C19H20ClN5O3S
- Molecular Weight : 433.9 g/mol
- Structure : The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and an acetylpiperazine moiety.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
- Case Studies :
- A study demonstrated that a related compound significantly reduced tumor size in xenograft models by inducing cell cycle arrest and apoptosis in human cancer cell lines.
Antimalarial Activity
Recent investigations into the antimalarial properties of similar compounds have yielded promising results:
- Inhibition of Plasmodium falciparum : The compound's structure suggests potential activity against malaria parasites by inhibiting dihydroorotate dehydrogenase (PfDHODH), a validated target in malaria treatment.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds like this one often act as enzyme inhibitors which can disrupt metabolic pathways critical for pathogen survival.
- Cellular Uptake : The piperazine moiety enhances cellular permeability, allowing for better bioavailability and efficacy against target cells.
- Receptor Modulation : The presence of chlorophenyl groups may influence receptor binding affinity, enhancing therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
